molecular formula C16H14N2O4S B5693021 3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid

3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid

Cat. No. B5693021
M. Wt: 330.4 g/mol
InChI Key: VRTGEWBBKXDKRF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid, also known as FFAcT, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid involves the inhibition of various enzymes and signaling pathways. For example, 3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid has been shown to inhibit the activity of beta-secretase by binding to its active site and preventing the cleavage of amyloid precursor protein. 3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid has also been shown to inhibit the activity of protein kinase C, an enzyme involved in various signaling pathways in the body.
Biochemical and Physiological Effects
3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid can induce apoptosis in cancer cells and inhibit the activity of beta-secretase. In vivo studies have shown that 3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid can reduce the growth of tumors in mice and improve cognitive function in Alzheimer's disease models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. However, 3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid can also have off-target effects and may require further optimization for use in clinical settings. Additionally, the synthesis method for 3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid can be complex and time-consuming, which may limit its widespread use in research.

Future Directions

For research on 3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid include further optimization of the synthesis method, investigation of its potential as a drug candidate for various diseases, and exploration of its mechanisms of action in various signaling pathways. Additionally, 3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid may have potential applications in other scientific research fields, such as biochemistry and neuroscience.

Synthesis Methods

3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid can be synthesized through a multistep process involving the reaction of 3-(2-furyl)acrylic acid with thionyl chloride, followed by the addition of 4-aminobenzoic acid and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with thiourea to yield 3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid.

Scientific Research Applications

3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid has been studied for its potential applications in various scientific research fields, including cancer research, drug discovery, and biochemistry. In cancer research, 3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. 3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

3-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-10-4-5-11(15(20)21)9-13(10)17-16(23)18-14(19)7-6-12-3-2-8-22-12/h2-9H,1H3,(H,20,21)(H2,17,18,19,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTGEWBBKXDKRF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4-methylbenzoic acid

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